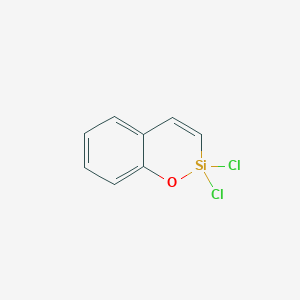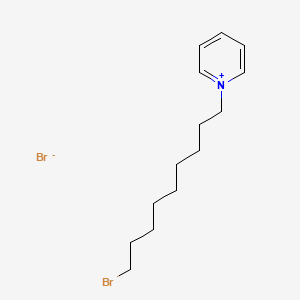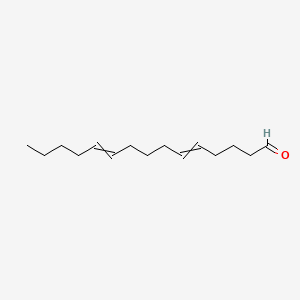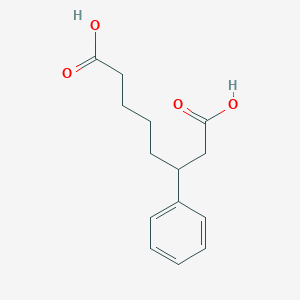![molecular formula C15H17NOTe B14490893 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline CAS No. 63212-69-1](/img/structure/B14490893.png)
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound with the molecular formula C14H14O2Te It is characterized by the presence of a tellurium atom bonded to a methoxyphenyl group and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 4-methoxyphenyltellurium trichloride with N,N-dimethylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tellanyl bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with substituted functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-4-[(4-methoxyphenyl)tellanyl]benzene
- 1-Methoxy-4-[(4-methoxyphenyl)tellurinyl]benzene
- 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene
Uniqueness
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of both a tellurium atom and a dimethylaniline moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63212-69-1 |
|---|---|
Fórmula molecular |
C15H17NOTe |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17NOTe/c1-16(2)12-4-8-14(9-5-12)18-15-10-6-13(17-3)7-11-15/h4-11H,1-3H3 |
Clave InChI |
BLVJIAUEBUVFOZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



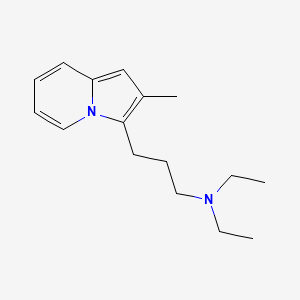



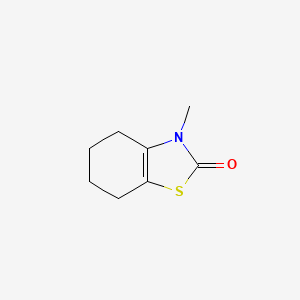
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
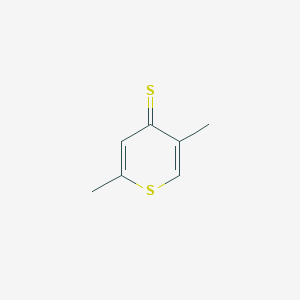
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
